

DFT studies on the transition state of 1-Pentyn-3-ol reactions

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Compound of Interest

Compound Name: 1-Pentyn-3-ol

Cat. No.: B1209153

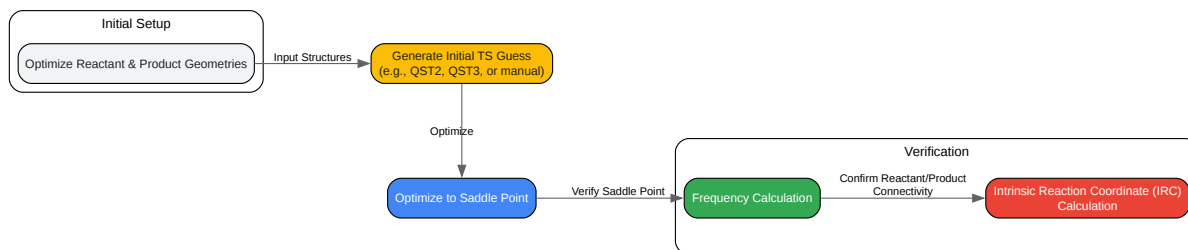
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As a researcher or professional in drug development, understanding the transition states of chemical reactions is crucial for predicting reaction outcomes and designing novel synthetic routes. This guide provides a comparative overview of Density Functional Theory (DFT) studies on the transition states of reactions involving secondary alkynols, with a focus on **1-Pentyn-3-ol** as a representative substrate. Due to a limited number of specific DFT studies on **1-Pentyn-3-ol**, this guide leverages findings from analogous systems to provide a valuable comparative context.

The primary reactions of **1-Pentyn-3-ol** and similar secondary alkynols that are amenable to DFT analysis of their transition states include oxidation of the alcohol, reduction of the alkyne, and nucleophilic substitution at the propargylic position.

Computational and Experimental Methodologies

A general workflow for the computational investigation of a reaction's transition state using DFT is outlined below. This is followed by typical experimental protocols for the key reactions of secondary alkynols.



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Caption: General workflow for locating and verifying a transition state using DFT calculations.

Experimental Protocols

Oxidation of Secondary Alkynols to Ynones A common method for the oxidation of secondary alcohols is using an acidified solution of potassium dichromate(VI).^{[1][2]}

- Prepare the oxidizing solution by dissolving potassium dichromate(VI) in dilute sulfuric acid.
- Add the alcohol to the acidified dichromate(VI) solution.
- The mixture is warmed, for example, in a hot water bath.^[2]
- If oxidation occurs, the orange solution containing dichromate(VI) ions turns green as they are reduced to chromium(III) ions.^[2]
- For full oxidation to a carboxylic acid (in the case of primary alcohols), the alcohol is heated under reflux with an excess of the oxidizing agent.^[2] For secondary alcohols, like **1-Pentyn-3-ol**, this procedure yields a ketone (an ynone).

Reduction of Alkynes to cis-Alkenes (Lindlar Hydrogenation) The partial reduction of an alkyne to a cis-alkene is typically achieved using a "poisoned" catalyst, known as the Lindlar catalyst.^{[3][4][5][6][7]}

- The Lindlar catalyst, which is palladium supported on calcium carbonate and treated with lead acetate and quinoline, is used.^{[6][8]}

- The alkyne is dissolved in a suitable solvent.
- The reaction is carried out under a hydrogen atmosphere with the Lindlar catalyst.
- The catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of a cis-alkene.[3][5]

Nucleophilic Substitution of Propargylic Alcohols Lewis acid catalysts are often employed to facilitate the substitution of the hydroxyl group in propargylic alcohols.[9][10]

- The propargylic alcohol and the nucleophile are dissolved in an appropriate solvent, such as acetonitrile.[9]
- A Lewis acid catalyst, for instance, iron(III) chloride (FeCl_3), is added to the mixture (e.g., 5 mol %).[9]
- The reaction is stirred at a suitable temperature, which can range from room temperature to 60°C , depending on the reactants.[9]
- The reaction is believed to proceed through the formation of a propargylic cation intermediate.[9][10]

Comparative DFT Studies on Analogous Reactions

The following tables summarize computational details and findings from DFT studies on reactions analogous to those that **1-Pentyn-3-ol** would undergo.

Table 1: Comparison of DFT Methodologies for Transition State Analysis

Reaction Type	Analogous System Studied	DFT Functional(s)	Basis Set(s)	Key Insights from DFT
Oxidation	Oxidation of benzyl alcohol on MnO ₂ catalysts	Not specified	Not specified	DFT calculations predicted the high reactivity of defective Mn(IV) sites. [11]
Oxidation of ethanol to acetic acid over Au(111)	Not specified	Not specified	The study indicated that both the base (OH ⁻) and the metal surface are involved in the mechanism. [12]	
Alcohol oxidation by (bpy)CuI-TEMPO/NMI	Not specified	Not specified	Calculations were used to elucidate the most favorable reaction pathway. [13]	
Reduction	Lindlar Hydrogenation of Ethyne	Not specified	Not specified	A DFT study was conducted to understand how lead and quinoline modifiers influence the selectivity of the Lindlar catalyst. [14] [15]
Substitution	Ru-Catalyzed Propargylic Substitution	ωB97X-D	Not specified	DFT calculations were used to examine the effects of

propargylic
substituents on
enantioselectivity
and reactivity.

[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Lewis Acid-
Catalyzed
Electrophilic
Aromatic
Substitution

Not specified

Not specified

The reaction
mechanisms
were
investigated,
showing them to
be concerted
with no stable
charged
intermediates.

[\[20\]](#)

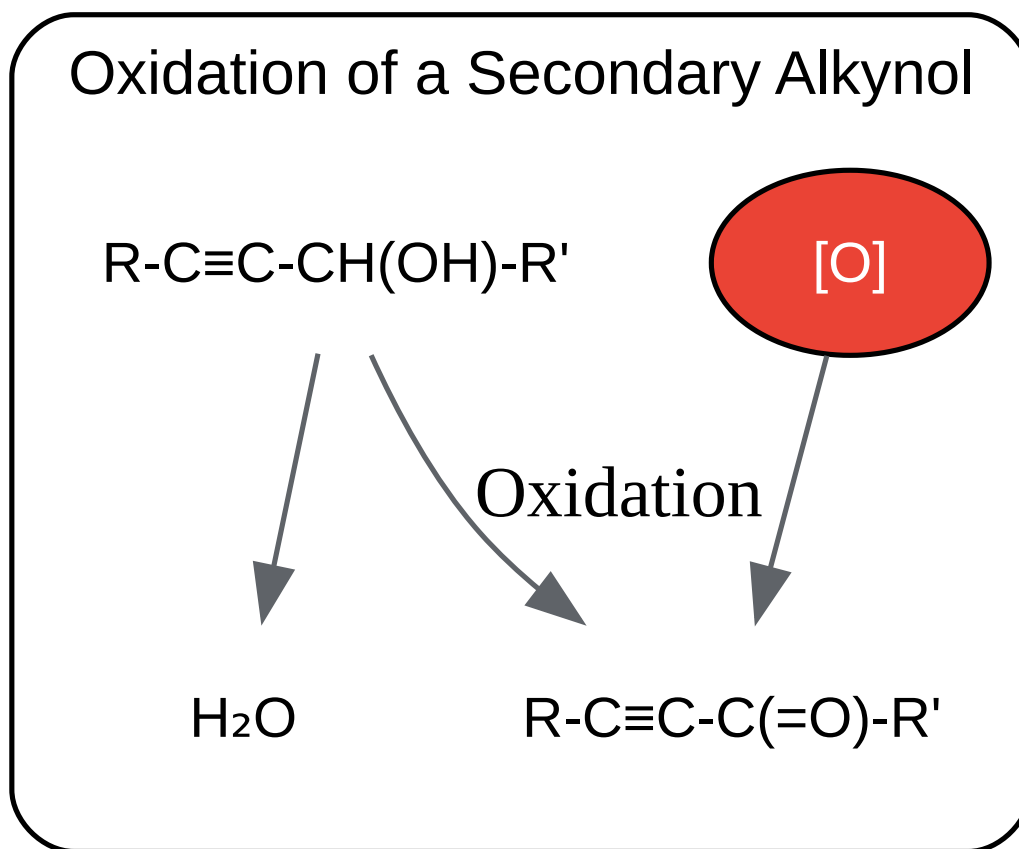
Table 2: Calculated Activation Energies for Analogous Reactions

Reaction Type	System	Catalyst/Conditions	Activation Energy (kcal/mol)	Reference
Oxidation	Oxidative insertion of Ni into the C-C bond of ethane	Nickel	10.4	[21]
Oxidative addition of Pd into the C-Cl bond of chloromethane	Palladium	1.8 (relative to free reactants)	[21]	
Reduction	Hydrogenation of ethyne (first step)	Pd	~15.2 (0.66 eV)	[14]
Hydrogenation of ethene (second step)	Pd	~18.7 (0.81 eV)	[14]	

Note: Activation energies are highly system-dependent and the values presented are for analogous or model systems.

Reaction Pathways and Transition States

The following diagrams illustrate the generalized mechanisms for the key reactions of a secondary alkynol like **1-Pentyn-3-ol**.



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Caption: Generalized oxidation of a secondary alkynol to an ynone.

Caption: Stereoselective reduction of an alkyne to a cis-alkene using a Lindlar catalyst.

Caption: Lewis acid-catalyzed nucleophilic substitution via a propargylic cation intermediate.

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